molecular formula C16H18ClN3O3S B3505760 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(pyridin-4-ylmethyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(pyridin-4-ylmethyl)glycinamide

Cat. No.: B3505760
M. Wt: 367.9 g/mol
InChI Key: RMUQVUUIODWOOB-UHFFFAOYSA-N
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Description

N²-[(4-Chlorophenyl)sulfonyl]-N²-ethyl-N-(pyridin-4-ylmethyl)glycinamide is a synthetic sulfonamide-derived glycineamide featuring a 4-chlorophenyl sulfonyl group, an ethyl substituent at the N² position, and a pyridin-4-ylmethyl moiety at the terminal N.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c1-2-20(24(22,23)15-5-3-14(17)4-6-15)12-16(21)19-11-13-7-9-18-10-8-13/h3-10H,2,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUQVUUIODWOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CC=NC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(pyridin-4-ylmethyl)glycinamide typically involves multiple steps. One common method includes the following steps:

    Formation of the sulfonyl chloride: The starting material, 4-chlorobenzenesulfonyl chloride, is prepared by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.

    Amidation reaction: The sulfonyl chloride is then reacted with ethylamine to form N-ethyl-4-chlorobenzenesulfonamide.

    Coupling with pyridinylmethyl group: The final step involves coupling the N-ethyl-4-chlorobenzenesulfonamide with pyridin-4-ylmethylamine under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(pyridin-4-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(pyridin-4-ylmethyl)glycinamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Research: It is investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyridinylmethyl group may enhance the compound’s ability to bind to certain receptors or enzymes, affecting various biological pathways.

Comparison with Similar Compounds

N²-[(2,5-Dichlorophenyl)sulfonyl]-N²-ethyl-N-(2-pyridinylmethyl)glycinamide

  • Molecular Formula : C₁₆H₁₇Cl₂N₃O₃S
  • Molecular Weight : 402.29
  • Key Differences: The sulfonyl group is attached to a 2,5-dichlorophenyl ring instead of 4-chlorophenyl. The dichloro substitution may enhance lipophilicity but reduce solubility compared to the mono-chloro analog.

N²-(4-Ethoxybenzenesulfonyl)-N²-benzyl-N-(pyridin-4-ylmethyl)glycinamide

  • Molecular Formula : C₂₃H₂₅N₃O₄S
  • Molecular Weight : 439.53
  • Key Differences : Replacement of the ethyl and 4-chlorophenyl groups with benzyl and 4-ethoxy substituents. The ethoxy group increases electron density on the aromatic ring, possibly improving metabolic stability but reducing electrophilic reactivity .

Terminal Pyridine Modifications

N²-[(4-Ethoxyphenyl)sulfonyl]-N²-(4-methylphenyl)-N-[2-(2-pyridinylsulfanyl)ethyl]glycinamide

  • Molecular Formula : C₂₄H₂₇N₃O₄S₂
  • Molecular Weight : 485.62
  • Key Differences : Incorporation of a 2-pyridinylsulfanyl-ethyl chain instead of pyridin-4-ylmethyl. The sulfur atom in the linker may influence redox properties and intermolecular interactions, while the 4-methylphenyl group enhances steric bulk .

Aromatic Ring Substitutions

N-(4-Chlorophenyl)-N²-(4-methoxyphenyl)-N²-(methylsulfonyl)glycinamide

  • Molecular Formula : C₁₆H₁₆ClN₃O₄S
  • Molecular Weight : 389.84
  • Key Differences: The sulfonyl group is replaced with methylsulfonyl, reducing aromaticity and altering electronic properties.

N-(3-Chloro-2-methylphenyl)-N²-(4-methylphenyl)-N²-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide

  • Molecular Formula : C₂₃H₂₄ClN₃O₃S₂
  • Molecular Weight : 498.04
  • Key Differences: A methylsulfanyl group on the phenyl ring increases hydrophobicity and may enhance membrane permeability.

Physicochemical and Structural Data Comparison

Compound Name Molecular Weight Sulfonyl Substituent Aromatic Substituent Pyridine Position Melting Point (°C)
Target Compound ~420 (estimated) 4-Chlorophenyl Ethyl 4 Not reported
N²-[(2,5-Dichlorophenyl)sulfonyl]-N²-ethyl-N-(2-pyridinylmethyl)glycinamide 402.29 2,5-Dichlorophenyl Ethyl 2 Not reported
N²-(4-Ethoxybenzenesulfonyl)-N²-benzyl analog 439.53 4-Ethoxyphenyl Benzyl 4 Not reported
N-(4-Chlorophenyl)-N²-(4-methoxyphenyl)-methylsulfonyl analog 389.84 Methylsulfonyl 4-Methoxyphenyl N/A Not reported

Biological Activity

The compound N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(pyridin-4-ylmethyl)glycinamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H15ClN2O3SC_{13}H_{15}ClN_2O_3S, with a molecular weight of approximately 300.79 g/mol. The structural components include a chlorophenyl sulfonyl group, an ethyl moiety, and a pyridin-4-ylmethyl glycinamide structure, which contribute to its biological activities.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antibacterial properties. In particular:

  • Moderate to Strong Activity: The compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other bacterial strains tested .
  • Mechanism of Action: The antibacterial action is likely attributed to the sulfonamide moiety, which interferes with bacterial folate synthesis, a critical pathway for bacterial growth and replication.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential:

  • Acetylcholinesterase (AChE) Inhibition: It has shown promising inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease. The IC50 values reported for related compounds were significantly lower than those of standard inhibitors .
  • Urease Inhibition: The compound exhibited strong urease inhibitory activity, which is beneficial in treating urease-related infections and conditions such as kidney stones. Some derivatives displayed IC50 values as low as 1.13 µM, indicating potent activity compared to reference standards .

Other Pharmacological Activities

In addition to antibacterial and enzyme inhibitory effects, the compound may possess other therapeutic properties:

  • Anti-inflammatory Effects: Similar compounds have shown anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Potential: The piperidine and sulfonamide functionalities are associated with anticancer activities, warranting further investigation into their efficacy against various cancer cell lines .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
Antibacterial ActivityModerate to strong against S. typhi and B. subtilis
AChE InhibitionIC50 values ranging from 0.63 µM to 6.28 µM
Urease InhibitionIC50 as low as 1.13 µM
Anti-inflammatoryPotential based on similar compounds
Anticancer PotentialNeeds further investigation

Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives

In a study focused on synthesizing various sulfonamide derivatives, researchers evaluated their biological activities through in vitro assays. The synthesized compounds were tested for antibacterial and enzyme inhibitory activities, revealing that several derivatives had enhanced potency compared to existing drugs. This study emphasizes the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Computational Docking Studies

Computational studies have been conducted to predict the binding interactions of similar compounds with target enzymes such as AChE and urease. These studies indicated that specific structural features significantly influence binding affinity and activity, providing insights for future drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(pyridin-4-ylmethyl)glycinamide
Reactant of Route 2
Reactant of Route 2
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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(pyridin-4-ylmethyl)glycinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.